molecular formula C9H15N3O B13306067 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine

1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine

Katalognummer: B13306067
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: AJAAVEKSCMQXCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with an oxolane (tetrahydrofuran) moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine can be synthesized through various methods. One common approach involves the reaction of 1H-pyrazol-4-amine with 2-(oxolan-3-yl)ethyl bromide under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the oxolane moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrazole or oxolane moieties.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted pyrazole or oxolane derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

    1-(Oxolan-3-yl)-2-ethylimidazol-4-amine: A compound with a similar oxolane moiety but different heterocyclic ring.

    3-(Piperazin-1-yl)oxolan-2-one: Another compound featuring an oxolane ring but with a piperazine moiety.

Uniqueness: 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine is unique due to its specific combination of a pyrazole ring and an oxolane moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H15N3O

Molekulargewicht

181.23 g/mol

IUPAC-Name

1-[2-(oxolan-3-yl)ethyl]pyrazol-4-amine

InChI

InChI=1S/C9H15N3O/c10-9-5-11-12(6-9)3-1-8-2-4-13-7-8/h5-6,8H,1-4,7,10H2

InChI-Schlüssel

AJAAVEKSCMQXCW-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1CCN2C=C(C=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.